REACTION_SMILES
|
[CH3:1][O:2][C:3](=[O:4])[c:5]1[c:6]([O:25][CH3:26])[c:7]2[n:8](-[c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)[c:9]3[cH:10][cH:11][c:12]([O:17][CH3:18])[cH:13][c:14]3[c:15]2[o:16]1.[CH3:33][CH2:34][OH:35].[Cl:30][CH2:31][Cl:32].[Na+:28].[OH-:27].[OH2:29]>>[O:2]=[C:3]([OH:4])[c:5]1[c:6]([O:25][CH3:26])[c:7]2[n:8](-[c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)[c:9]3[cH:10][cH:11][c:12]([O:17][CH3:18])[cH:13][c:14]3[c:15]2[o:16]1
|
Name
|
COC(=O)c1oc2c3cc(OC)ccc3n(-c3ccccc3)c2c1OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1oc2c3cc(OC)ccc3n(-c3ccccc3)c2c1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)c1oc(C(=O)O)c(OC)c1n2-c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |